molecular formula C3H3Br2N3 B7944779 3,4-Dibromo-1H-pyrazol-5-amine

3,4-Dibromo-1H-pyrazol-5-amine

Cat. No.: B7944779
M. Wt: 240.88 g/mol
InChI Key: YBHMVDYYVWKNDS-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C3H3Br2N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of bromine atoms at positions 4 and 5, and an amino group at position 3, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromo-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the bromination of 2H-pyrazol-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can form new carbon-carbon or carbon-nitrogen bonds through coupling reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace bromine atoms under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4,5-diazido-2H-pyrazol-3-amine, while coupling reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3,4-Dibromo-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2H-pyrazol-3-amine: Similar structure but with chlorine atoms instead of bromine.

    4,5-Difluoro-2H-pyrazol-3-amine: Contains fluorine atoms instead of bromine.

    4,5-Diiodo-2H-pyrazol-3-amine: Contains iodine atoms instead of bromine.

Uniqueness

3,4-Dibromo-1H-pyrazol-5-amine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s chemical and biological properties.

Properties

IUPAC Name

4,5-dibromo-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N3/c4-1-2(5)7-8-3(1)6/h(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHMVDYYVWKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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